REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:25])[S:3]([N:6]1[C:10]([S:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:9][N:8]=[C:7]1[Si:18]([C:21]([CH3:24])([CH3:23])[CH3:22])([CH3:20])[CH3:19])(=[O:5])=[O:4].CCCC[N+](CCCC)(CCCC)CCCC.[F-].C1C[O:47][CH2:46]C1>>[CH3:25][N:2]([CH3:1])[S:3]([N:6]1[C:10]([CH:46]=[O:47])=[CH:9][N:8]=[C:7]1[Si:18]([C:21]([CH3:23])([CH3:24])[CH3:22])([CH3:19])[CH3:20])(=[O:5])=[O:4].[C:12]1([S:11][C:10]2[NH:6][CH:7]=[N:8][CH:9]=2)[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The next day the reaction was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)N1C(=NC=C1C=O)[Si](C)(C)C(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 474 mg |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SC1=CN=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 290 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |